![molecular formula C39H46S2 B13147773 14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene](/img/structure/B13147773.png)
14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,14-Dioctyl-9,19-dithiaheptacyclo[1310002,1304,1106,10017,24018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene is a complex organic compound characterized by its unique heptacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene typically involves multi-step organic reactions. The process begins with the formation of the core heptacyclic structure, followed by the introduction of dioctyl groups and dithia functionalities. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert dithia functionalities to thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the dioctyl groups or the core structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed under controlled conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are ongoing to elucidate its full mechanism of action.
Comparison with Similar Compounds
- 5,5,14,14,23,23-Hexaoctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(25),2,4(11),6(10),7,12,15,17(24),18(22),20-decaene-8,20-dicarbaldehyde
- 12,25-Dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.0]
Uniqueness: 14,14-Dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene stands out due to its specific dioctyl and dithia functionalities, which impart unique chemical and physical properties. These features make it particularly valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C39H46S2 |
|---|---|
Molecular Weight |
578.9 g/mol |
IUPAC Name |
14,14-dioctyl-9,19-dithiaheptacyclo[13.10.0.02,13.04,11.06,10.017,24.018,22]pentacosa-1(15),2(13),3,6(10),7,11,16,18(22),20,24-decaene |
InChI |
InChI=1S/C39H46S2/c1-3-5-7-9-11-13-17-39(18-14-12-10-8-6-4-2)35-25-31-29(21-27-15-19-40-37(27)31)23-33(35)34-24-30-22-28-16-20-41-38(28)32(30)26-36(34)39/h15-16,19-20,23-26H,3-14,17-18,21-22H2,1-2H3 |
InChI Key |
DTSXFWBWMKMAPW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(C2=C(C=C3CC4=C(C3=C2)SC=C4)C5=C1C=C6C(=C5)CC7=C6SC=C7)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-Butyl 1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13147695.png)
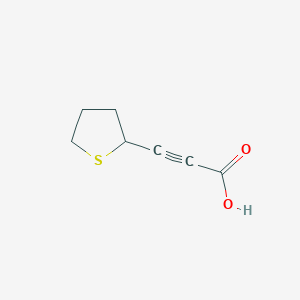
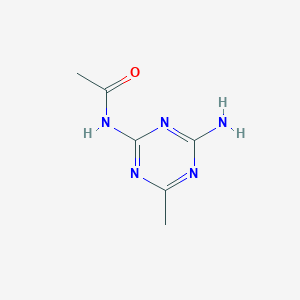
![2-Methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13147711.png)

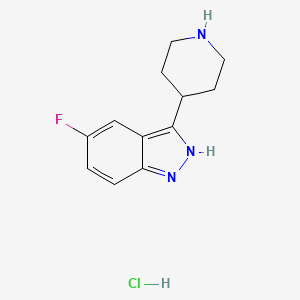
![2-Chloro-6-oxo-1,6-dihydro-[3,4'-bipyridine]-5-carbonitrile](/img/structure/B13147730.png)
![2-[(4-Amino-6-methyl-1,3,5-triazin-2-yl)amino]ethan-1-ol](/img/structure/B13147738.png)
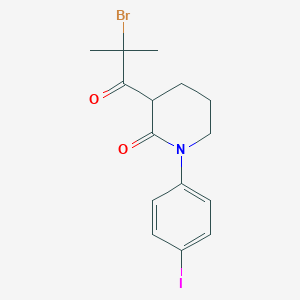


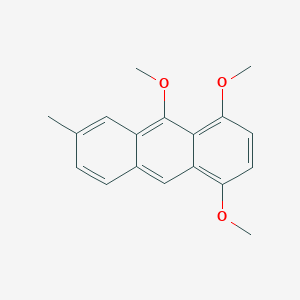
![(R)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13147759.png)
